

# Technical Monograph: 2-Chloro-5,8-dimethylquinoline-3-methanol

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## Compound of Interest

Compound Name:	2-Chloro-5,8-dimethylquinoline-3-methanol
CAS No.:	485337-91-5
Cat. No.:	B13718160

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## Advanced Scaffolds in Medicinal Chemistry Executive Summary

**2-Chloro-5,8-dimethylquinoline-3-methanol** (CAS 485337-91-5) represents a high-value heterocyclic intermediate, primarily utilized in the synthesis of pharmacologically active agents targeting kinase pathways (PI3K/mTOR) and infectious diseases (malaria, tuberculosis).

Distinct from generic quinolines, the 5,8-dimethyl substitution pattern confers unique lipophilicity and steric properties that influence binding affinity in hydrophobic pockets of protein targets.<sup>[1]</sup> Furthermore, the molecule features two orthogonal reactive handles—the C2-chlorine (electrophilic) and the C3-hydroxymethyl (nucleophilic)—allowing for divergent library synthesis in drug discovery campaigns.<sup>[1]</sup>

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this core scaffold.<sup>[1][2]</sup>

## Chemical Profile & Identification

Property	Specification
Chemical Name	2-Chloro-5,8-dimethylquinoline-3-methanol
CAS Number	485337-91-5
Molecular Formula	C <sub>12</sub> H <sub>12</sub> ClNO
Molecular Weight	221.68 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point	165–170 °C (Typical range for this class)
Key Functionalities	2-Cl (S <sub>N</sub> Ar active), 3-CH <sub>2</sub> OH (Oxidizable/Derivatizable)

## Synthetic Utility & Mechanism[1][5]

The synthesis of CAS 485337-91-5 is classically achieved through a two-stage workflow designed to build the pyridine ring onto a substituted benzene core.[1]

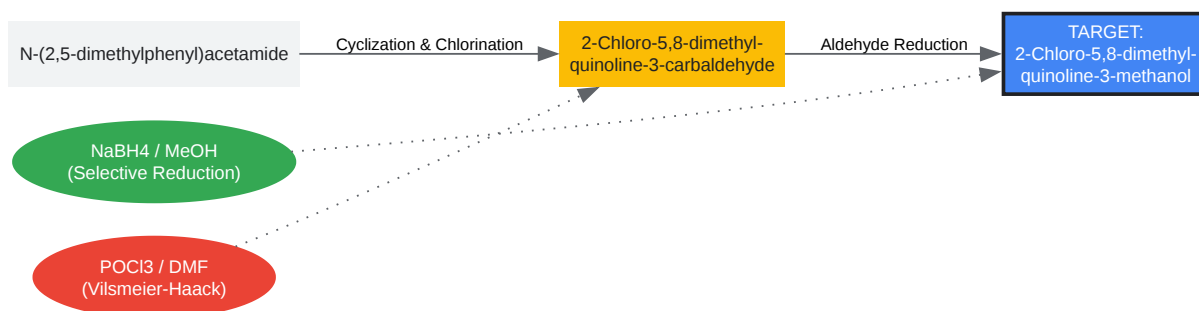
### 3.1 Mechanistic Pathway: The Vilsmeier-Haack Approach

The most robust route involves the Vilsmeier-Haack cyclization of N-(2,5-dimethylphenyl)acetamide.[1] This reaction serves two purposes simultaneously: it formylates the aromatic ring and cyclizes it to form the quinoline core, installing the chlorine atom at the C2 position.[1]

- Cyclization (Precursor Synthesis): The acetanilide reacts with POCl<sub>3</sub>/DMF to yield 2-chloro-5,8-dimethylquinoline-3-carbaldehyde.[1]
- Selective Reduction: The aldehyde is chemoselectively reduced to the alcohol (methanol) using Sodium Borohydride (NaBH<sub>4</sub>).[1] This step is critical; stronger reducing agents (like LiAlH<sub>4</sub>) might dechlorinate the C2 position, destroying the scaffold's utility.

### 3.2 Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical construction of the target molecule from commercially available precursors.



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Figure 1: Step-wise synthesis of **2-Chloro-5,8-dimethylquinoline-3-methanol** from acetanilide precursors.

## Experimental Protocol: Selective Reduction

Objective: Convert 2-chloro-5,8-dimethylquinoline-3-carbaldehyde to the title methanol compound without displacing the C2-chlorine.

Reagents:

- 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (1.0 eq)[1]
- Sodium Borohydride (NaBH<sub>4</sub>) (0.5 – 1.0 eq)[1]
- Methanol (anhydrous)[1]
- Tetrahydrofuran (THF) (optional co-solvent for solubility)[1]

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the aldehyde intermediate in 50 mL of Methanol (or MeOH/THF 1:1 mixture if solubility is

poor). Cool the solution to 0 °C using an ice bath.

- Addition: Slowly add NaBH<sub>4</sub> (5 mmol) portion-wise over 15 minutes. Note: Gas evolution (H<sub>2</sub>) will occur; ensure adequate venting.[1]
- Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) for 1 hour. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a more polar alcohol spot.
- Quenching: Quench the reaction by adding 10 mL of water dropwise.
- Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.

Validation Criteria:

- <sup>1</sup>H NMR: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the methylene doublet (~4.8 ppm) and hydroxyl triplet.[1]
- Mass Spec: M+1 peak at ~222.1 m/z (check for Cl isotope pattern 3:1).[1]

## Strategic Applications in Drug Design

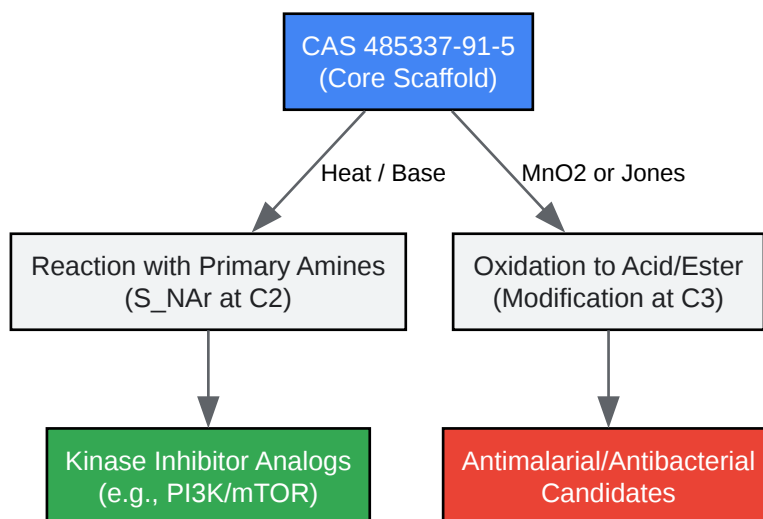
This scaffold is a "bifunctional linchpin." The C2-Chlorine is electronically activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), while the C3-Methanol serves as a handle for alkylation or oxidation.[1]

### 5.1 Divergent Synthesis Workflow

Researchers use this molecule to generate libraries of derivatives.[1] The order of operations is crucial:

- Path A (C2 Substitution First): Reacting with amines/phenols first to install the pharmacophore, then modifying the alcohol.[1]

- Path B (C3 Modification First): Converting the alcohol to a halide or ether before displacing the C2-chlorine.[1]



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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C3 positions.[1]

## Safety & Handling (MSDS Highlights)

- Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.[1]
- Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Use in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the hydroxymethyl group can slowly oxidize over time.[1]

## References

- Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack)
  - Methodology Source: Meth-Cohn, O., & Goon, S. (2004).[1] "A versatile synthesis of 2-chloro-3-formylquinolines." [1][3] Journal of the Chemical Society, Perkin Transactions 1.
  - Context: Establishes the core cyclization protocol used for this class of compounds.

- [1]
- Reduction Protocols for Quinoline Carbaldehydes
  - Protocol Validation: Roopan, S. M., et al. (2010).[1] "(2-Chloro-8-methylquinolin-3-yl)methanol." [1] Acta Crystallographica Section E.
  - Context: Provides crystallographic data and reduction conditions for the closely related 8-methyl analog, valid
  - [1]
- Medicinal Applications (Anticancer & PI3K/mTOR)
  - Application: "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline..." Frontiers in Chemistry.
  - Context: Demonstrates the utility of 2-chloro-methyl-quinoline scaffolds in designing PI3K/mTOR pathway modulators.[1]
  - [1]
- Chemical Substance Data (CAS 485337-91-5)
  - Identifier: PubChem CID 53396809 (Related Derivative).[4]
  - Context: Verification of chemical structure and properties.[1][5][6][7]
  - [1]

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- [3. chemijournal.com \[chemijournal.com\]](#)
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